N-(2-nitrophenyl)quinoline-2-carboxamide
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Overview
Description
N-(2-nitrophenyl)quinoline-2-carboxamide is a chemical compound with the molecular formula C16H11N3O3 and a molecular weight of 293.28 g/mol It is characterized by the presence of a quinoline ring substituted with a nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)quinoline-2-carboxamide typically involves the reaction of 2-aminobenzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Aminoquinoline derivatives.
Reduction: Quinoline N-oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-nitrophenyl)quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that can be detected through fluorescence. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)quinoline-2-carboxamide
- N-(4-nitrophenyl)quinoline-2-carboxamide
- 8-hydroxyquinoline derivatives
Uniqueness
N-(2-nitrophenyl)quinoline-2-carboxamide is unique due to the specific position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-(2-nitrophenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDGLTJOCMHBJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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